Product packaging for (2-Iodophenyl)methanesulfonyl chloride(Cat. No.:CAS No. 25068-94-4)

(2-Iodophenyl)methanesulfonyl chloride

Cat. No.: B3040903
CAS No.: 25068-94-4
M. Wt: 316.54 g/mol
InChI Key: SDTOHWVCOCYSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organosulfur Compounds in Modern Synthetic Chemistry

Organosulfur compounds are a cornerstone of modern synthetic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and materials. uni.luorgsyn.orgjaptronline.com The prevalence of sulfur in biologically active molecules, including essential amino acids like cysteine and methionine, and in blockbuster drugs such as penicillin and sulfonamides, underscores its importance. uni.luorgsyn.org The diverse oxidation states of sulfur (from -2 in thiols to +6 in sulfones) allow for a rich and varied chemistry, enabling a wide array of chemical transformations. japtronline.com

In synthetic chemistry, organosulfur compounds are utilized as versatile intermediates, chiral auxiliaries, and catalysts. japtronline.com Functional groups such as thiols, sulfides, sulfoxides, and sulfones each exhibit unique reactivity profiles that are exploited in carbon-carbon and carbon-heteroatom bond formation. japtronline.com For instance, the sulfonyl group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and the reactivity of nearby functional groups, a property that is frequently harnessed in organic synthesis. japtronline.com

Strategic Role of Sulfonyl Chlorides as Electrophilic Synthons

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents in organic synthesis. wikipedia.orgorgsyn.org The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. orgsyn.org This reactivity is fundamental to the formation of sulfonamides, sulfonic esters, and sulfones, which are important functional groups in a vast number of biologically active compounds. wikipedia.orgorgsyn.org

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides, a critical pharmacophore in many antibacterial, anti-inflammatory, and diuretic drugs. wikipedia.org The resulting sulfonamide linkage is generally stable to a wide range of reaction conditions, making it a reliable and robust functional group in medicinal chemistry. wikipedia.org Furthermore, sulfonyl chlorides can react with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org This utility solidifies the role of sulfonyl chlorides as indispensable electrophilic synthons for the introduction of the sulfonyl moiety into organic molecules.

Ortho-Iodine Substitution: Unique Electronic and Steric Influences on Aryl Reactivity

The presence of an iodine atom on an aromatic ring provides a versatile handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgmit.edu The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in oxidative addition to low-valent transition metals, such as palladium(0), which is often the initial step in catalytic cycles like the Suzuki, Heck, and Sonogashira couplings. nih.govbeilstein-journals.org

The position of the iodine atom on the aryl ring significantly influences the molecule's reactivity due to both electronic and steric effects. An ortho-iodine substituent, as seen in (2-Iodophenyl)methanesulfonyl chloride, can exert a profound steric influence on the adjacent functional groups, potentially directing the stereochemical outcome of reactions or hindering certain transformations. mit.edu Electronically, the iodine atom is weakly deactivating through its inductive effect, while its ability to participate in halogen bonding can influence intermolecular and intramolecular interactions, thereby affecting reaction pathways and product distributions. mit.edu This combination of steric and electronic properties makes ortho-iodinated aryl compounds unique and valuable substrates in the strategic construction of complex organic molecules.

Physicochemical Properties of this compound

PropertyValue
CAS Number 25068-94-4
Molecular Formula C₇H₆ClIO₂S
Molecular Weight 316.55 g/mol
Melting Point 78-81 °C
IUPAC Name This compound
InChI Key SDTOHWVCOCYSBZ-UHFFFAOYSA-N

Spectroscopic Data of this compound

TypeData
¹H NMR (500 MHz, CDCl₃) δ = 7.87 (d, J = 7.9 Hz, 1H), 7.48 (d, J = 6.1 Hz, 1H), 7.36 (t, J = 7.4 Hz, 1H), 7.01 (t, J = 8.6 Hz, 1H), 4.68 (s, 2H)
¹³C NMR (126 MHz, CDCl₃) δ = 139.88, 130.23, 128.93, 99.71, 51.15

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClIO2S B3040903 (2-Iodophenyl)methanesulfonyl chloride CAS No. 25068-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTOHWVCOCYSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285397
Record name 2-Iodobenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25068-94-4
Record name 2-Iodobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25068-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodobenzenemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Iodophenyl Methanesulfonyl Chloride

Oxidative Chlorosulfonation Approaches

Oxidative chlorosulfonation represents a key strategy for the synthesis of sulfonyl chlorides. This section details specific protocols, including the use of a thiourea (B124793)/N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)/HCl system and other alternative methods.

Thiourea/N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)/HCl System

A convenient and efficient one-pot, two-step method for synthesizing a variety of alkyl and arylmethyl sulfonyl chlorides, including (2-Iodophenyl)methanesulfonyl chloride, utilizes a combination of thiourea, N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI), and hydrochloric acid. organic-chemistry.orgnih.gov This approach begins with the formation of an S-alkyl isothiouronium salt from the corresponding alkyl halide and thiourea, which is then subjected to oxidative chlorosulfonation. nih.gov For the synthesis of this compound, the corresponding 2-iodobenzyl chloride is reacted with thiourea to form the S-(2-iodobenzyl)isothiouronium salt. This intermediate is then treated with NCBSI in the presence of HCl to yield the target sulfonyl chloride in high yield. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include the choice of solvent, the stoichiometry of reagents, and the reaction temperature.

Initial studies on a model substrate, S-benzyl isothiouronium chloride, revealed that the choice of solvent significantly impacts the reaction yield. nih.gov While the reaction in water or ethanol (B145695) resulted in unsatisfactory yields or no conversion, the use of acetonitrile (B52724) (MeCN) as the solvent led to a significant improvement. nih.gov Further optimization demonstrated that a combination of MeCN and 2 M HCl provides the optimal medium for the oxidative chlorosulfonation step. nih.gov

The stoichiometry of NCBSI was also found to be a critical factor. Using four equivalents of NCBSI relative to the S-alkyl isothiouronium salt was determined to be the optimal amount for achieving high yields. nih.govresearchgate.net The reaction is typically carried out at a temperature range of 0–20 °C in an ice bath to control the exothermic nature of the reaction. nih.govresearchgate.net Following these optimized conditions, this compound (3e) was successfully synthesized with an isolated yield of 85%. nih.gov

Table 1: Synthesis of this compound (3e) and Other Sulfonyl Chlorides nih.govresearchgate.netmit.edu

EntryStarting Alkyl HalideProductYield (%)
12-Iodobenzyl chlorideThis compound85
2Benzyl chloridePhenylmethanesulfonyl chloride92
34-Nitrobenzyl chloride(4-Nitrophenyl)methanesulfonyl chloride95
44-Chlorobenzyl chloride(4-Chlorophenyl)methanesulfonyl chloride94
52-Chlorobenzyl chloride(2-Chlorophenyl)methanesulfonyl chloride90

Reaction conditions: Step 1: alkyl halide (1 equiv) and thiourea (1 equiv) in EtOH; Step 2: NCBSI (4 equiv), 2 M HCl, 10 mL MeCN, 0–20 °C. researchgate.net

The proposed mechanism for the NCBSI-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts involves a series of steps. researchgate.net The reaction is initiated by the formation of the S-alkyl isothiouronium salt (2) from the corresponding alkyl halide and thiourea. researchgate.net In an aqueous acidic medium provided by HCl, NCBSI facilitates the formation of an alkyl sulfonyl methanimidamide salt (4), which then undergoes subsequent oxidation steps. researchgate.net

The process is believed to proceed through the formation of a sulfinic acid intermediate (5) via water attack, elimination of a halogen, proton transfer, and elimination of protonated urea. researchgate.net Finally, the sulfinic acid (5) undergoes chlorination to yield the corresponding sulfonyl chloride (3). researchgate.net This method is noted for its use of economical and readily available reagents, mild reaction conditions, and the recyclability of the by-product, N-(phenylsulfonyl)benzenesulfonamide. nih.govresearchgate.net

Alternative Oxidative Chlorosulfonation Protocols for Arylmethyl Sulfonyl Chlorides

While the thiourea/NCBSI/HCl system is highly effective, several other methods for the synthesis of arylmethyl sulfonyl chlorides have been developed, offering alternative reagent choices and reaction conditions.

Sodium chlorite (B76162) (NaClO2) has been employed as an effective oxidizing agent for the synthesis of sulfonyl chlorides from various sulfur-containing precursors, including S-alkyl isothiourea salts and thiols. organic-chemistry.org This method provides a safe and environmentally friendly alternative to hazardous reagents. organic-chemistry.org The reaction, when optimized, utilizes acetonitrile as the solvent in combination with NaClO2 and concentrated HCl, achieving high efficiency. organic-chemistry.org The mechanism is thought to involve the formation of hypochlorous acid from the reaction of NaClO2 and HCl, which then oxidizes the sulfur substrate to the corresponding sulfonyl chloride. organic-chemistry.org This protocol has been successfully applied to a range of substrates, yielding structurally diverse sulfonyl chlorides in good to excellent yields. organic-chemistry.org

The synthesis of aryl and heteroaryl sulfonyl chlorides can also be achieved through metal-catalyzed approaches. A palladium-catalyzed method has been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, offering significant functional group tolerance under mild conditions. nih.gov This process avoids the harsh acidic conditions associated with traditional electrophilic aromatic substitution and the use of hazardous reagents in oxidative chlorination of organosulfur compounds. nih.gov

In the realm of transition-metal-free synthesis, a notable method involves the reaction of aryl methyl sulfoxides with alcohols, although this is more directed towards ether formation. nih.gov More relevantly, a heterogeneous transition-metal-free photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts. nih.gov This visible-light-mediated reaction proceeds under mild conditions at room temperature and demonstrates high functional group tolerance. nih.gov The necessary sulfur dioxide and chloride ions are conveniently generated in situ from the reaction of thionyl chloride and water. nih.gov Another transition-metal-free approach utilizes a Sandmeyer-type reaction of anilines with a stable SO2 surrogate in the presence of HCl and a copper catalyst, which can be scaled up effectively. researchgate.net Additionally, a continuous flow metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen. nih.gov

Reactivity and Mechanistic Investigations of 2 Iodophenyl Methanesulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making the sulfur atom susceptible to attack by various nucleophiles. This reactivity is central to the formation of sulfonamides and sulfonate esters. Furthermore, the presence of an alpha-hydrogen on the methylene (B1212753) bridge between the phenyl ring and the sulfonyl group allows for the generation of a highly reactive sulfene (B1252967) intermediate under basic conditions.

Nucleophilic Substitution Reactions at Sulfur

The primary reaction pathway for the sulfonyl chloride group involves nucleophilic substitution at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing important classes of compounds such as sulfonamides and sulfonate esters.

(2-Iodophenyl)methanesulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding N-substituted (2-iodophenyl)methanesulfonamides. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. nih.govprinceton.edu

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the stable sulfonamide product. The reaction is generally efficient and provides a direct route to a wide array of sulfonamides, which are significant structural motifs in medicinal chemistry. nih.gov

General Reaction Scheme for Sulfonamide Formation:

R¹R²NH + (2-Iodophenyl)CH₂SO₂Cl ⟶ (2-Iodophenyl)CH₂SO₂NR¹R² + HCl

In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols in the presence of a base to form (2-iodophenyl)methanesulfonate esters. masterorganicchemistry.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom. This conversion of an alcohol to a sulfonate ester is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), facilitating subsequent substitution or elimination reactions. magtech.com.cnacs.org The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken. magtech.com.cn

The process is typically conducted in an aprotic solvent with a base like pyridine, which not only catalyzes the reaction but also scavenges the HCl produced. masterorganicchemistry.com

General Reaction Scheme for Sulfonate Ester Formation:

R-OH + (2-Iodophenyl)CH₂SO₂Cl ⟶ (2-Iodophenyl)CH₂SO₂OR + HCl

Sulfene Generation and Subsequent Reaction Pathways

When this compound is treated with a strong, non-nucleophilic base, such as triethylamine, it can undergo an elimination reaction instead of direct substitution. This occurs through the removal of the acidic proton from the carbon adjacent to the sulfonyl group (the α-carbon), followed by the loss of the chloride ion. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism results in the formation of a highly reactive, transient intermediate known as a sulfene ((2-Iodophenyl)methylenesulfene). organic-chemistry.org

These sulfene intermediates are not isolated but react rapidly in situ with various reagents present in the reaction mixture. This pathway offers an alternative to direct nucleophilic substitution and leads to different product classes, most notably through cycloaddition reactions. google.com

Once generated, the sulfene intermediate, H₂C=SO₂, can participate in a variety of pericyclic reactions. google.com Sulfenes are potent dienophiles and dipolarophiles and can undergo cycloaddition reactions with compounds containing double or triple bonds.

For instance, sulfenes are known to undergo [2+2] cycloaddition reactions with enamines to form four-membered thietane (B1214591) 1,1-dioxide rings. researchgate.net They can also participate in [4+2] cycloadditions (Diels-Alder type reactions) with dienes, leading to the formation of six-membered heterocyclic rings. researchgate.net The specific reaction pathway and resulting product depend on the nature of the trapping agent used in the reaction. While specific examples involving the sulfene from this compound are not extensively documented, its reactivity is expected to mirror that of other well-studied sulfenes generated from substituted benzylsulfonyl chlorides. researchgate.netresearchgate.net

Aryl-Iodine Reactivity in this compound

Independent of the sulfonyl chloride chemistry, the aryl-iodine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the phenyl ring, making the compound a valuable substrate for building molecular complexity.

Under typical palladium-catalyzed cross-coupling conditions, the aryl iodide is significantly more reactive than an arylsulfonyl chloride would be, ensuring high selectivity for reactions at the C-I bond. nih.gov Prominent examples of such transformations include the Suzuki, Heck, and Sonogashira coupling reactions.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Styrene Derivative
Heck Coupling AlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Aryl Alkyne

The Suzuki coupling reaction involves the palladium-catalyzed reaction between the aryl iodide and an organoboron reagent, such as a boronic acid or ester, in the presence of a base. This method is one of the most powerful for constructing C(sp²)-C(sp²) bonds to form biaryl compounds.

The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. The reaction typically employs a palladium catalyst and a base, and it is a key method for the vinylation of aryl rings.

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst, along with a mild base, and is highly effective for the synthesis of arylalkynes.

These cross-coupling reactions highlight the synthetic utility of the aryl-iodine bond in this compound, allowing for late-stage functionalization and the construction of complex molecular architectures while potentially preserving the reactive sulfonyl chloride moiety for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Halide

The aryl iodide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions. Generally, aryl iodides are more reactive than the corresponding bromides and chlorides in these transformations. nih.gov Palladium catalysts can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C-I position.

A variety of such reactions are anticipated to be effective. For instance, in a process analogous to the Suzuki-Miyaura coupling, this compound could react with arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible transformations for this substrate. nih.gov

It is worth noting that some palladium catalysts are known to promote the desulfonylation of arylsulfonyl chlorides, where the sulfonyl chloride group itself acts as a leaving group. nih.gov However, the reactivity of the aryl iodide is typically higher, allowing for selective cross-coupling at this position under appropriate conditions. The choice of palladium catalyst, ligands, and reaction conditions would be crucial in directing the selectivity of the reaction towards the desired cross-coupling product. In some cases, palladium catalysts have been developed to specifically promote carbon-sulfur bond formation, enabling the installation of a sulfonyl chloride group. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Processes on the Iodophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgmasterorganicchemistry.com This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the methanesulfonyl chloride group (-SO2Cl) is electron-withdrawing. However, it is attached to a methylene spacer, which mitigates its deactivating effect on the aromatic ring. The iodo group itself is a weakly deactivating group. Therefore, the iodophenyl ring in this compound is not considered to be strongly activated towards SNAr. libretexts.org Reactions with common nucleophiles would likely be sluggish or require harsh conditions.

For an SNAr reaction to proceed, a strong nucleophile would attack the carbon bearing the iodine, forming a transient, negatively charged intermediate. libretexts.org The stability of this intermediate is key to the facility of the reaction. Without significant resonance stabilization provided by strongly electron-withdrawing groups, the energy barrier for this step is high. libretexts.org Consequently, direct SNAr at the iodophenyl ring of this compound is expected to be challenging under standard conditions.

Radical Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage to generate aryl radicals upon exposure to radical initiators, heat, or light. youtube.comlibretexts.org These aryl radicals are highly reactive intermediates that can participate in a variety of transformations.

For this compound, it is conceivable that the aryl iodide moiety could be involved in radical chain reactions. libretexts.org For example, in the presence of a radical initiator like AIBN and a hydrogen-atom donor such as tributyltin hydride, the iodo group could be replaced by a hydrogen atom. libretexts.org

Furthermore, the generated aryl radical could potentially be trapped by various radical acceptors. These reactions could lead to the formation of new C-C bonds or other functionalizations at the ortho position of the methanesulfonyl chloride group. The methanesulfonyl radical itself can be generated from methanesulfonyl chloride under certain conditions and is known to react with dioxygen to form a methylsulfonylperoxyl radical. rsc.org

Solvolysis Mechanisms and Kinetic Studies

The solvolysis of sulfonyl chlorides, particularly arenesulfonyl and alkanesulfonyl chlorides, has been a subject of extensive mechanistic investigation. beilstein-journals.orgnih.gov These reactions are sensitive to the structure of the substrate, the solvent, and other reaction conditions. While specific data for this compound is not available, the solvolytic behavior of phenylmethanesulfonyl chloride and substituted benzenesulfonyl chlorides provides a strong basis for understanding its likely mechanistic pathways. nih.govrsc.org The solvolysis of most sulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govmdpi.com

Application of the Extended Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms. wikipedia.orgscispace.com It relates the rate of solvolysis (k) to the solvent nucleophilicity (N) and the solvent ionizing power (Y) through the following equation:

log(k/k₀) = lN + mY

where k₀ is the rate in the reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power. nih.gov

For the solvolysis of phenylmethanesulfonyl chloride at 45.0°C, a study across a range of hydroxylic solvents yielded l and m values of 0.80 and 0.39, respectively. researchgate.net These values are indicative of a concerted SN2 mechanism. nih.govresearchgate.net For comparison, the solvolysis of benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride also show good correlations with the extended Grunwald-Winstein equation, consistent with an SN2 process. nih.gov

Based on these findings, the solvolysis of this compound is also expected to follow an SN2 pathway. The l and m values would be anticipated to be in a similar range to those of phenylmethanesulfonyl chloride, reflecting a mechanism with significant nucleophilic participation from the solvent.

Extended Grunwald-Winstein Parameters for the Solvolysis of Related Sulfonyl Chlorides
CompoundTemperature (°C)l valuem valueProposed Mechanism
Phenylmethanesulfonyl chloride45.00.800.39SN2
Benzenesulfonyl chloride35.0--SN2
p-Nitrobenzenesulfonyl chloride35.0--SN2
trans-β-Styrenesulfonyl chloride45.01.240.58SN2

Kinetic Isotope Effects and Transition State Characterization

Kinetic solvent isotope effects (KSIEs), determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., kH₂O/kD₂O or kMeOH/kMeOD), provide insight into the nature of the transition state. cdnsciencepub.com For the solvolysis of sulfonyl chlorides, KSIE values are typically in the range that suggests a bimolecular mechanism, often with general base catalysis from a second solvent molecule. nih.gov

For example, the solvolysis of trans-β-styrenesulfonyl chloride exhibits a kH₂O/kD₂O of 1.46 and a kMeOH/kMeOD of 1.76. nih.gov Similarly, the KSIE for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride at 20°C are 1.568 and 1.564, respectively. nih.gov These values are considered to indicate a significant degree of bond breaking in the transition state. nih.gov

For this compound, the KSIE values are expected to be in a similar range, supporting an SN2 transition state where a solvent molecule acts as the nucleophile. The magnitude of the KSIE can also be sensitive to the substituents on the aromatic ring, reflecting changes in the degree of bond making and breaking in the transition state. cdnsciencepub.com

Kinetic Solvent Isotope Effects for the Solvolysis of Related Sulfonyl Chlorides
CompoundSolvent SystemTemperature (°C)KSIE (kH/kD)
trans-β-Styrenesulfonyl chlorideH₂O/D₂O45.01.46
trans-β-Styrenesulfonyl chlorideMeOH/MeOD45.01.76
Methanesulfonyl chlorideH₂O/D₂O20.01.568
Benzenesulfonyl chlorideH₂O/D₂O20.01.564

Influence of Solvent Nucleophilicity and Ionizing Power on Reaction Rates

As demonstrated by the application of the extended Grunwald-Winstein equation, the rates of solvolysis of sulfonyl chlorides are sensitive to both the nucleophilicity and ionizing power of the solvent. nih.gov For reactions proceeding via an SN2 mechanism, solvent nucleophilicity is a critical factor. semanticscholar.org

In the study of trans-β-styrenesulfonyl chloride, the ratio of the specific rates in 40% ethanol (B145695) and 97% TFE (two solvents with similar ionizing power but vastly different nucleophilicities) was found to be 846, highlighting the importance of solvent nucleophilicity. semanticscholar.org This indicates that the solvent is directly involved in the rate-determining step as a nucleophile.

For this compound, a similar dependence on solvent properties is expected. The rate of solvolysis would be faster in more nucleophilic solvents and would also show a dependence on the solvent's ability to stabilize the developing charges in the transition state (ionizing power). The relative sensitivities to these two solvent parameters, as quantified by the l and m values, would provide a detailed picture of the transition state structure.

Applications of 2 Iodophenyl Methanesulfonyl Chloride in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The strategic placement of the iodo and methanesulfonyl chloride groups on the phenyl ring makes this compound an ideal precursor for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

The primary application of (2-Iodophenyl)methanesulfonyl chloride in this context begins with its conversion to a sulfonamide. The sulfonyl chloride group readily reacts with primary or secondary amines to form stable N-substituted methanesulfonamides. These sulfonamide intermediates, which still contain the reactive aryl iodide handle, are pivotal for subsequent cyclization reactions to form nitrogen-containing heterocycles like carbazoles.

A notable strategy involves the palladium-catalyzed synthesis of carbazoles from N-(2-iodophenyl)methanesulfonamide. In this approach, the sulfonamide is first coupled with a silylaryl triflate. The resulting intermediate then undergoes an intramolecular palladium-catalyzed C-H activation and cyclization to furnish the carbazole (B46965) skeleton. This methodology provides a direct route to various substituted carbazoles. For instance, the reaction of N-(2-iodophenyl)methanesulfonamide with specific silylaryl triflates can yield multisubstituted carbazoles in high yields. It has been observed that in some cases, the methanesulfonyl protecting group can be lost during the reaction sequence, directly yielding the N-unsubstituted carbazole.

Table 1: Synthesis of Substituted Carbazoles from N-(2-Iodophenyl)methanesulfonamide Derivatives This table is generated based on data from analogous reactions.

Starting Sulfonamide Coupling Partner (Silylaryl Triflate) Catalyst System Product Yield (%)
N-(2-Iodophenyl)methanesulfonamide 1a Pd(OAc)2, P(t-Bu)3, CsF 9-(Methanesulfonyl)carbazole ~80%
N-(2-Iodophenyl)methanesulfonamide 1c Pd(OAc)2, P(t-Bu)3, CsF 2,3-Dimethyl-9-(methanesulfonyl)carbazole 85%
N-Methyl-N-(2-iodophenyl)methanesulfonamide 1a Pd(OAc)2, P(t-Bu)3, CsF 9-Methylcarbazole ~82%

While direct examples for the construction of the indole (B1671886) nucleus starting from (2-iodophenyl)methanesulfonamide (B6240447) derivatives are not extensively documented, established synthetic routes suggest its potential. A plausible strategy would involve the N-alkenylation of the derived sulfonamide, for example with an allyl or vinyl group. The resulting N-alkenyl-N-(2-iodophenyl)methanesulfonamide could then undergo an intramolecular Heck reaction. wikipedia.orglibretexts.org This palladium-catalyzed cyclization would form the five-membered indole ring, leveraging the reactivity of the aryl iodide. mdpi.commdpi.com

The presence of the methanesulfonyl group offers a pathway to sulfur-containing heterocycles. A potential, though less explored, application is the synthesis of benzothiazine derivatives. For this to occur via intramolecular cyclization, the iodo group would likely need to be converted into a different functional group, such as an amine. This could be achieved through a Buchwald-Hartwig amination or a copper-catalyzed reaction. The resulting 2-aminophenyl)methanesulfonamide could then potentially undergo intramolecular cyclization, with the amino group displacing a leaving group on the methylene (B1212753) carbon (after activation) or through a condensation reaction to form a 1,2,4-benzothiadiazine 1,1-dioxide ring system. The synthesis of benzothiazines through base-catalyzed cyclization of related precursors is a known transformation. researchgate.net

Precursor for Functionalization and Derivatization Reactions

This compound serves as an excellent precursor for a wide range of functionalization and derivatization reactions due to its two distinct reactive sites.

The sulfonyl chloride moiety is a powerful electrophile that reacts smoothly with a vast array of nucleophiles. Its most common application is the reaction with primary and secondary amines to produce a diverse library of sulfonamides. This derivatization is typically straightforward and high-yielding, allowing for the introduction of various functional groups and structural motifs onto the molecule.

The aryl iodide functionality is a cornerstone of modern cross-coupling chemistry. It provides a handle for palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings. wikipedia.orgwikipedia.orgmdpi.commdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups at the 2-position of the phenyl ring. The robustness of the methanesulfonyl group (or the derived sulfonamide) means these cross-coupling reactions can typically be performed without affecting the sulfur-containing moiety.

Table 2: Potential Cross-Coupling Reactions for Functionalization This table illustrates the expected products from standard cross-coupling reactions.

Reaction Type Coupling Partner Catalyst System (Typical) Expected Product Structure
Suzuki Coupling Arylboronic acid (Ar-B(OH)2) Pd(PPh3)4, Base (e.g., K2CO3) A 2-aryl-(phenyl)methanesulfonyl chloride
Sonogashira Coupling Terminal alkyne (R-C≡CH) PdCl2(PPh3)2, CuI, Base (e.g., Et3N) A 2-(alkynylphenyl)methanesulfonyl chloride
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)2, Ligand, Base A 2-(alkenylphenyl)methanesulfonyl chloride

Role in the Design of Advanced Synthetic Intermediates

The true synthetic power of this compound lies in its capacity to be used in multi-step syntheses where its two functional groups are manipulated sequentially. This orthogonality allows for the design and construction of complex, advanced synthetic intermediates. nih.govnih.gov

A synthetic chemist can choose which functional group to react first based on the desired target molecule.

"Sulfonamide First" Strategy: The sulfonyl chloride is first reacted with an amine. The resulting N-substituted-(2-iodophenyl)methanesulfonamide is a stable intermediate where the aryl iodide is now available for a subsequent cross-coupling or cyclization reaction. The carbazole synthesis described in section 4.1.1 is a prime example of this strategy.

"Aryl Iodide First" Strategy: A cross-coupling reaction is performed on the aryl iodide. For example, a Suzuki coupling could introduce a new aryl group. The resulting 2-aryl-(phenyl)methanesulfonyl chloride is a new, more complex intermediate that retains the reactive sulfonyl chloride group for subsequent derivatization with a nucleophile.

This step-wise approach allows for the controlled and predictable assembly of molecular complexity, making this compound a valuable bifunctional building block in medicinal and materials chemistry research.

Table 3: Sequential Reactions Illustrating Use as an Advanced Intermediate

Advanced Characterization and Computational Studies of 2 Iodophenyl Methanesulfonyl Chloride

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of (2-Iodophenyl)methanesulfonyl chloride, providing detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons. The aromatic region is expected to show a complex multiplet pattern due to the ortho-substitution on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the sulfonyl chloride group.

The methylene protons (-CH₂-) adjacent to the sulfonyl chloride group are expected to appear as a singlet, shifted downfield due to the strong deshielding effect of the SO₂Cl group.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.2 - 8.0Multiplet
Methylene CH₂~ 4.5 - 5.0Singlet

Note: Predicted values are based on computational models and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the methylene carbon. The carbon atom attached to the iodine (C-I) is anticipated to have a chemical shift in the lower field of the aromatic region. The other aromatic carbons will show a range of chemical shifts influenced by the positions of the substituents. The methylene carbon, being directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly deshielded and appear at a downfield chemical shift.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-I~ 95 - 105
Aromatic C-CSO₂Cl~ 135 - 145
Other Aromatic C~ 125 - 140
Methylene CH₂~ 60 - 70

Note: Predicted values are based on computational models and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear as strong bands in the regions of 1375-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively. The C-S bond stretching is expected in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
S=O Asymmetric Stretch1375 - 1400Strong
S=O Symmetric Stretch1180 - 1200Strong
Aromatic C=C Stretch1400 - 1600Medium
C-S Stretch600 - 800Medium
C-I Stretch500 - 600Medium

Note: Predicted values are based on computational models and may vary from experimental data.

Quantum Chemical Modeling and Theoretical Investigations

Quantum chemical modeling provides a theoretical framework to understand the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound. These calculations provide a deeper understanding of the molecule's properties and can aid in the interpretation of experimental spectra. For instance, DFT calculations can help to assign specific vibrational modes to the observed peaks in the IR spectrum and can predict the relative shielding of protons and carbons in the NMR spectra, thus corroborating the structural assignment.

Electronic Structure Elucidation (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to understanding its reactivity, and Frontier Molecular Orbital (FMO) theory provides a powerful framework for this analysis. wuxibiology.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor (nucleophile) and electron acceptor (electrophile), respectively, during a chemical reaction. wuxibiology.commasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap corresponds to a molecule that is more easily polarized and thus more reactive. mdpi.com

For this compound, computational studies would reveal the spatial distribution and energy levels of these frontier orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich regions of the molecule, such as the iodophenyl ring system, due to the presence of π-electrons and the lone pairs on the iodine atom. Conversely, the LUMO is expected to be centered on the highly electrophilic sulfonyl chloride group (-SO₂Cl), specifically on the sulfur atom and the S-Cl antibonding orbital. This distribution makes the sulfur atom the primary site for nucleophilic attack.

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to quantify reactivity. nih.gov These parameters provide a numerical basis for predicting the molecule's behavior in chemical reactions. mdpi.com

ParameterFormulaDescriptionIllustrative Value
E_HOMO -Energy of the Highest Occupied Molecular Orbital-6.8 eV
E_LUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical reactivity and stability.5.3 eV
Ionization Potential (I) -E_HOMOThe minimum energy required to remove an electron.6.8 eV
Electron Affinity (A) -E_LUMOThe energy released when an electron is added.1.5 eV
Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. mdpi.com2.65 eV
Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity. nih.gov0.188 eV⁻¹
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself. mdpi.com4.15 eV
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from a stable system. mdpi.com-4.15 eV
Electrophilicity Index (ω) μ² / (2η)A measure of the energy lowering of a system when it accepts electrons. mdpi.com3.26 eV

A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The calculated descriptors collectively characterize the molecule's propensity to engage in electronic interactions during a reaction.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP surface relates to the electronic density and is a useful descriptor for understanding sites for electrophilic and nucleophilic attack. researchgate.net The map is color-coded to represent different electrostatic potential values: regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. researchgate.net

For this compound, an MEP surface map would highlight distinct regions of varying potential:

Sulfur Atom: A significant region of positive potential (deep blue) is expected around the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom highly electrophilic and the most probable site for a nucleophilic attack.

Oxygen Atoms: The two oxygen atoms of the sulfonyl group would exhibit intense negative potential (red), indicating their high electron density and ability to act as hydrogen bond acceptors.

Iodine Atom: The iodine atom, despite being a halogen, can exhibit a region of positive electrostatic potential on its outermost surface, known as a sigma-hole (σ-hole). researchgate.net This region can engage in halogen bonding.

Aromatic Ring: The π-system of the phenyl ring would generally show a region of negative potential (yellow to red), making it susceptible to electrophilic attack, although this reactivity is modulated by the attached substituents.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. uni-muenchen.de

Computational Prediction of Reactivity and Selectivity

The computational data derived from HOMO-LUMO analysis and MEP mapping allows for robust predictions of the reactivity and selectivity of this compound. nih.gov Modern quantum mechanical methods can provide accurate answers to questions regarding chemical stability and reactivity. nih.gov

The primary prediction is that the molecule will function as a potent electrophile in nucleophilic substitution reactions. This reactivity is governed by several factors:

Electrophilic Center: The MEP analysis definitively identifies the sulfur atom as the most electron-deficient center in the molecule, marking it as the site for nucleophilic attack. researchgate.net

LUMO Characteristics: The localization of the LUMO on the sulfonyl chloride group indicates that an incoming nucleophile's HOMO will most effectively overlap here, initiating the bond-forming process that leads to substitution. wuxibiology.com

Leaving Group: The chloride ion is an effective leaving group, which facilitates the nucleophilic substitution reaction at the sulfur center. The S-Cl bond cleavage is a key step in the reaction mechanism for sulfonyl chlorides. researchgate.net

Reactivity Descriptors: The quantitative reactivity descriptors provide further insight. A high electrophilicity index (ω) and a positive chemical potential (μ) numerically confirm the molecule's strong electrophilic character. mdpi.com

Therefore, it is computationally predicted that this compound will readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols) at the sulfonyl sulfur atom, displacing the chloride to form the corresponding sulfonamides, sulfonates, or thiosulfonates.

Conformational Analysis and Steric Effects of the Ortho-Iodine

The presence of a bulky substituent, such as iodine, at the ortho position of an arenesulfonyl chloride has significant conformational and steric implications that directly influence reactivity. While steric hindrance typically retards reaction rates by blocking the path of an incoming reagent, arenesulfonyl chlorides with ortho-substituents can exhibit an anomalous acceleration in reactivity, a phenomenon known as the "positive ortho-effect". researchgate.netsciforum.netrsc.org

The conformational freedom of this compound is constrained by the ortho-iodine atom. Specifically, the bulky iodine atom restricts the free rotation around the C-S bond that connects the phenyl ring to the methanesulfonyl chloride moiety. researchgate.net This steric clash limits the available conformations the -SO₂Cl group can adopt.

This restriction can lead to an increase in the reaction rate for several reasons:

Favorable Ground-State Conformation: The steric hindrance may force the sulfonyl chloride group into a ground-state conformation that more closely resembles the transition state for nucleophilic attack. This pre-organization reduces the entropic cost of achieving the transition state, thereby accelerating the reaction.

Limited Approach Trajectories: The ortho-iodine group can limit the possible trajectories for the incoming nucleophile, effectively guiding it toward the sulfur atom in a way that is optimal for reaction. researchgate.netsciforum.net Studies on related ortho-alkyl substituted derivatives suggest that these groups can limit the backside approach of a nucleophile, creating conditions for a frontal or axial attack on the sulfur atom that leads to a favorable cyclic transition state. researchgate.netsciforum.net

While the ortho-iodine promotes reactivity at the distal sulfur center, it sterically hinders any potential reactions at the ortho-position of the aromatic ring itself, such as electrophilic aromatic substitution. masterorganicchemistry.com Therefore, the steric effect of the ortho-iodine is twofold: it deactivates its immediate vicinity on the ring while potentially activating the sulfonyl chloride group for nucleophilic substitution through conformational constraint.

Comparative Studies and Structural Reactivity Relationships of 2 Iodophenyl Methanesulfonyl Chloride

Ortho-Halogen Effects: Comparison with (2-Bromophenyl)methanesulfonyl Chloride and (2-Chlorophenyl)methanesulfonyl Chloride

The identity of the halogen atom at the ortho position—iodine, bromine, or chlorine—exerts a profound influence on the molecule's properties. This is attributable to the differing electronegativity, size, and bond energies associated with each halogen.

The electrophilicity of the sulfur atom in the sulfonyl chloride group is a critical determinant of its reactivity towards nucleophiles. This property is modulated by the electronic effects of the adjacent ortho-halogen substituent. Halogens are electron-withdrawing through the inductive effect, which should, in principle, increase the partial positive charge on the sulfur atom, thereby enhancing its electrophilicity.

The magnitude of this inductive effect follows the order of electronegativity: Cl > Br > I. Consequently, one might predict the electrophilicity of the sulfonyl center to decrease in the order: (2-Chlorophenyl)methanesulfonyl chloride > (2-Bromophenyl)methanesulfonyl chloride > (2-Iodophenyl)methanesulfonyl chloride. However, this trend can be complicated by opposing factors such as sterics and hyperconjugation. The larger size of the iodine atom compared to bromine and chlorine can introduce steric hindrance around the reaction center, potentially impeding the approach of nucleophiles.

Table 1: Comparison of Ortho-Halogen Properties
PropertyChlorine (Cl)Bromine (Br)Iodine (I)
Pauling Electronegativity3.162.962.66
Van der Waals Radius (Å)1.751.851.98
Aryl C–X Bond Energy (kJ/mol)~400~336~272

In transition-metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The critical step often involves the oxidative addition of the carbon-halogen (C-X) bond to a low-valent metal center (e.g., palladium or nickel). The rate of this step is inversely related to the C-X bond dissociation energy.

The bond energies for aryl halides follow the trend C–Cl > C–Br > C–I. As a result, the reactivity of the ortho-halophenylmethanesulfonyl chlorides in cross-coupling reactions is expected to be highest for the iodo-derivative and lowest for the chloro-derivative. This makes this compound a highly valuable substrate for such transformations, as the C–I bond can be selectively activated under milder conditions than C–Br or C–Cl bonds. nih.govmit.edu This differential reactivity allows for orthogonal chemistry where the sulfonyl chloride can react with one class of nucleophiles while the aryl iodide is reserved for subsequent cross-coupling.

Positional Isomerism: Contrast with (3-Iodophenyl)methanesulfonyl Chloride and (4-Iodophenyl)methanesulfonyl Chloride

The position of the iodo substituent on the phenyl ring—ortho, meta, or para—significantly alters the electronic interplay between the iodine atom and the methanesulfonyl chloride group, leading to distinct reactivity profiles. chemistrysteps.commasterorganicchemistry.com

This compound (ortho): The proximity of the iodine atom to the sulfonylmethyl group results in a pronounced steric and inductive effect. The electron-withdrawing nature of iodine can influence the acidity of the benzylic protons and the electrophilicity of the sulfonyl group.

(3-Iodophenyl)methanesulfonyl chloride (meta): In the meta position, the iodine atom's influence on the sulfonylmethyl group is primarily through a weaker inductive effect. youtube.com There is no direct resonance interaction between the two substituents. This positioning leads to a reactivity profile that is often intermediate between the ortho and para isomers.

(4-Iodophenyl)methanesulfonyl chloride (para): At the para position, the inductive effect is at its weakest due to the increased distance. However, resonance effects can play a more significant role in modulating the electron density of the aromatic ring, which can, in turn, influence the reactivity at the C-I bond. chemistrysteps.com

This positional variation affects not only the reactivity of the sulfonyl chloride moiety but also the susceptibility of the C-I bond to engage in reactions like cross-coupling.

Table 2: Structural Comparison of Iodophenylmethanesulfonyl Chloride Isomers
Compound NamePosition of IodineExpected Dominant Electronic Effect on SO₂ClCAS Number
This compoundOrthoStrong Inductive, Steric345915-63-1 thieme-connect.com
(3-Iodophenyl)methanesulfonyl chlorideMetaInductive352708-55-5 bldpharm.com
(4-Iodophenyl)methanesulfonyl chlorideParaWeak Inductive, Resonance345915-64-2

Mechanistic Divergences and Similarities Across Aryl Sulfonyl Chlorides

The reactions of aryl sulfonyl chlorides can proceed through several mechanistic pathways, primarily dictated by the substrate, nucleophile, and reaction conditions. researchgate.net Nucleophilic substitution at the sulfonyl sulfur is a common reaction. wikipedia.org Studies on arenesulfonyl chlorides suggest that these reactions can follow either a concerted SN2-like mechanism or a stepwise addition-elimination pathway through a pentacoordinate sulfurane intermediate. nih.gov

For the ortho-halogenated series, steric hindrance from the bulky halogen can disfavor a classic backside SN2 attack. However, some studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of substitution, attributed to a rigid and sterically compressed ground state structure that is closer in energy to the transition state. nih.gov A similar effect could be at play with ortho-halogen substituents.

In contrast, the meta and para isomers are less sterically encumbered, and their reactivity is more straightforwardly governed by the electronic effects of the substituent. youtube.com For cross-coupling reactions at the aryl halide position, the mechanism is broadly similar across all isomers, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov However, the kinetics of the initial oxidative addition step will differ based on the C-X bond energy (I vs. Br vs. Cl) and the electronic influence of the substituent's position, leading to the observed differences in reactivity.

Future Research Directions and Translational Impact

Development of Sustainable and Green Chemical Syntheses for Aryl Sulfonyl Chlorides

The synthesis of aryl sulfonyl chlorides has traditionally relied on methods that are often harsh and environmentally taxing. mdpi.com However, the field is witnessing a shift towards more sustainable practices. Future research is focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development include:

Aqueous-Based Syntheses: One promising approach involves using aqueous acidic conditions for the preparation of aryl sulfonyl chlorides from diazonium salts. acs.org This method is advantageous as the product often precipitates directly from the reaction mixture, simplifying purification and reducing the need for organic solvents. acs.org The low solubility of sulfonyl chlorides in water protects them from hydrolysis, leading to good yields and high purity. acs.org

Alternative Chlorinating/Oxidizing Agents: Research is moving away from hazardous reagents like chlorine gas. rsc.org Milder and safer alternatives such as N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), and sodium dichloroisocyanurate are being explored for the oxidative chlorination of thiols and their derivatives. organic-chemistry.orgnih.gov Photocatalysis, using materials like potassium poly(heptazine imide), also presents a novel, light-driven method for synthesizing sulfonyl chlorides from precursors like arenediazonium salts or thioacetates under mild conditions. nih.govnih.gov

Catalytic Approaches: The development of catalytic systems, particularly those avoiding transition metals, is a significant goal. A metal-free protocol using nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, demonstrating a favorable environmental impact compared to other methods. researchgate.net

These green chemistry principles, once optimized, could be applied to the synthesis of (2-Iodophenyl)methanesulfonyl chloride, making its production more economical and environmentally benign.

Synthesis Parameter Traditional Methods Green/Sustainable Alternatives
Solvent Acetic Acid, other organic solventsWater acs.org
Reagents Chlorine gas, Thionyl chlorideBleach, NCS, NBS, NaDCC, O₂ organic-chemistry.orgnih.govresearchgate.net
Energy Input Often requires heatingPhotocatalysis (light-driven), milder conditions nih.govnih.gov
Waste Profile Significant byproduct generationDirect precipitation of product, reduced solvent waste acs.org
Safety Use of highly corrosive and toxic reagentsEmploys safer, more stable reagents

Exploration of Novel Catalytic Asymmetric Reactions Utilizing the Compound

Chiral sulfur-containing compounds are of paramount importance in medicinal chemistry and as ligands or catalysts in asymmetric synthesis. researchgate.net this compound serves as a valuable precursor for various sulfur-containing molecules, opening avenues for its use in the development of novel asymmetric transformations.

Future research in this area could focus on:

Precursor to Chiral Sulfonamides and Sulfonates: The methanesulfonyl chloride moiety is highly reactive towards nucleophiles. This allows for the synthesis of a diverse library of sulfonamides and sulfonate esters by reacting it with chiral amines and alcohols. These products can then be screened for catalytic activity or biological properties.

Development of Chiral Ligands: The aryl iodide group can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce chiral phosphines, amines, or other coordinating groups. The resulting bidentate or tridentate ligands, featuring a stereogenic center or axial chirality, could be employed in transition-metal-catalyzed asymmetric reactions.

Organocatalysis: Derivatives of this compound could act as organocatalysts. For example, the iodine atom can participate in halogen bonding interactions to activate substrates, while the sulfonyl group can influence the steric and electronic environment of the catalyst to induce enantioselectivity.

The development of catalytic systems based on this compound could lead to efficient and highly selective methods for producing enantiomerically pure pharmaceuticals and fine chemicals.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and often involves hazardous reagents, making batch production challenging and risky, especially on a large scale. mdpi.comrsc.org Flow chemistry offers a powerful solution to these problems by providing superior control over reaction parameters.

The integration of this compound synthesis into flow platforms represents a significant area for future research:

Enhanced Safety and Control: Continuous flow reactors, with their high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risk of thermal runaway associated with exothermic chlorosulfonation reactions. rsc.orgrsc.org This enables the use of reaction conditions that would be unsafe in traditional batch reactors.

Increased Efficiency and Throughput: Flow systems can significantly improve space-time yields. rsc.org Reactions can be performed at higher concentrations and temperatures with shorter residence times, leading to faster production rates. rsc.org Continuous processing also allows for the safe handling of hazardous intermediates by generating and consuming them in situ.

Automation and Optimization: Automated flow platforms, incorporating real-time monitoring and feedback control loops, can lead to improved process consistency and reliability. mdpi.com This allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) to maximize yield and purity, which is particularly valuable for multi-step syntheses. mdpi.com Researchers have already demonstrated automated continuous systems for producing multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.com

Parameter Batch Processing Flow Chemistry
Safety High risk of thermal runaway with exothermic reactions. rsc.orgExcellent heat transfer minimizes risk. rsc.org
Scalability Difficult and often requires process redesign.Readily scalable by extending operation time or using larger reactors. rsc.org
Control Poor control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time. rsc.org
Throughput Limited by vessel size and safety constraints.High space-time yields and potential for continuous 24/7 operation. rsc.orgresearchgate.net
Automation Difficult to fully automate.Easily integrated with automated pumps, sensors, and feedback controls. mdpi.com

Potential in Advanced Materials Science Applications

The unique combination of a reactive sulfonyl chloride group and a versatile aryl iodide moiety makes this compound an attractive building block for advanced materials. chemicalbull.com

Future research could explore its potential in several areas:

Functional Polymers: The aryl iodide group is a prime handle for metal-catalyzed cross-coupling reactions, enabling its incorporation into polymer backbones. This could be used to synthesize conjugated polymers with specific electronic or optical properties. The sulfonyl group can be used to tune solubility or as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups.

High Refractive Index Materials: Sulfur-rich polymers are known to exhibit high refractive indices. chemistryviews.org By developing polymerization methods that incorporate the sulfur atom from this compound into the polymer structure, new optically transparent materials could be created for applications in lenses, coatings, and other optical components. korea.ac.kr

Membranes and Separation Materials: The polarity and hydrogen-bonding capabilities of the sulfonyl group and its derivatives (e.g., sulfonamides) can be exploited in the design of functional membranes for gas separation or filtration. Furthermore, polymers containing organoiodine compounds have been investigated for the selective separation and release of iodine-containing molecules. nih.gov

Dendrimers and Complex Architectures: Aromatic sulfonyl chlorides are key building blocks for constructing complex, multi-layered molecules like dendrimers. acs.org The dual functionality of this compound allows for orthogonal synthetic strategies, where the sulfonyl chloride can be used for one type of branching reaction and the aryl iodide for another, leading to highly complex and functional macromolecular architectures. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Iodophenyl)methanesulfonyl chloride
Reactant of Route 2
(2-Iodophenyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.